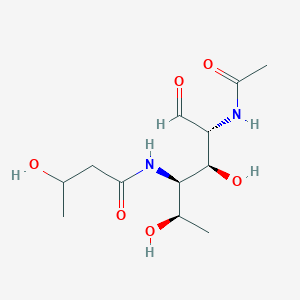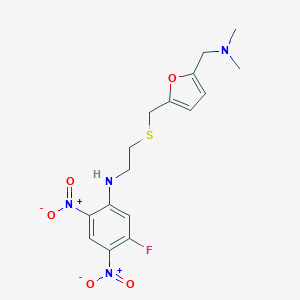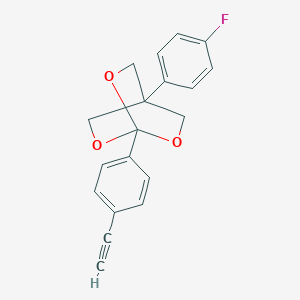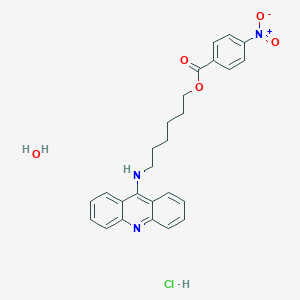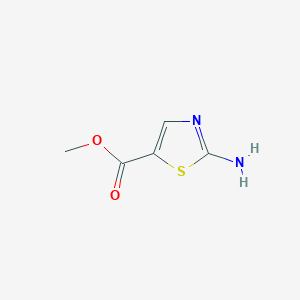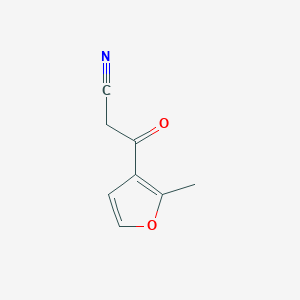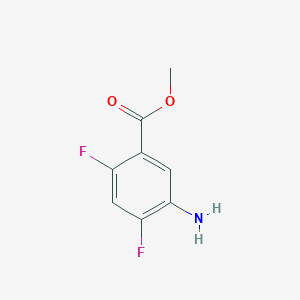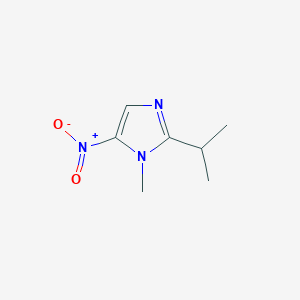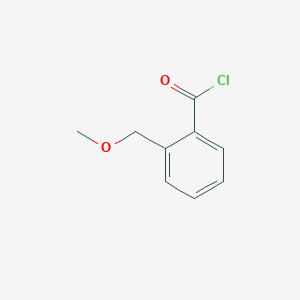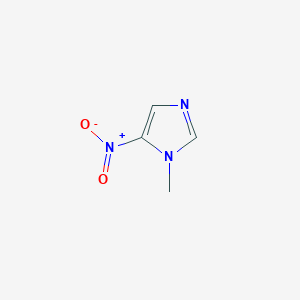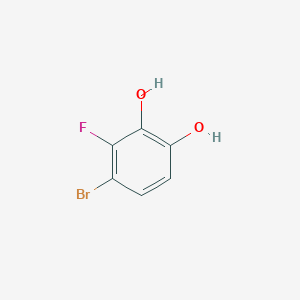
4-Bromo-3-fluorobenzene-1,2-diol
描述
The compound 4-Bromo-3-fluorobenzene-1,2-diol is a halogenated aromatic compound that has not been directly studied in the provided papers. However, related compounds such as 1-bromo-4-[18F]fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene have been synthesized and characterized, which can provide insights into the chemical behavior and properties of halogenated benzenes .
Synthesis Analysis
The synthesis of related halogenated benzene compounds typically involves nucleophilic aromatic substitution reactions. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared using symmetrical bis-(4-bromphenyl)iodonium bromide, achieving a radiochemical yield of 65% within 10 minutes . Another method involves a one-step preparation of n.c.a. fluorine-18 labelled synthons like 4-fluorobromobenzene through nucleophilic exchange on corresponding phenyl-trimethylammonium salts . Additionally, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene revealed the influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have shown that despite chemical similarities, the packing motifs can be highly variable, with interactions such as C–H···Br, C–Br···Br, and C–Br···π playing roles in the molecular structure .
Chemical Reactions Analysis
Halogenated benzenes like 4-Bromo-3-fluorobenzene-1,2-diol can undergo various organic transformations. For instance, 1,2-dibromobenzenes are precursors for reactions based on the intermediate formation of benzynes . The presence of bromine and fluorine can also facilitate palladium-promoted cross-coupling reactions with organostannanes, as demonstrated by the synthesis of [4-F-18]-1-Bromo-4-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the substituents attached to the benzene ring. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches. These properties are crucial for understanding the reactivity and potential applications of the compound in areas like medicinal agents, organic dyes, and electroluminescent materials . Thermodynamic properties like standard heat capacities, entropies, enthalpy changes, and their correlation with temperature can also be calculated to provide further insights into the stability and reactivity of the compound .
属性
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKSOMLVKZASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzene-1,2-diol | |
CAS RN |
150190-99-1 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
